molecular formula C15H21BrN2O2 B15112708 3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B15112708
M. Wt: 341.24 g/mol
InChI Key: MDSTUZJSRWNHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromo group and an ether linkage to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-hydroxypyridine to introduce the bromo group. This is followed by the formation of an ether linkage with the pyrrolidine derivative. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or THF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the pyrrolidine ring.

Scientific Research Applications

3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The bromo group and the ether linkage play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(pyrrolidin-3-yloxy)pyridine
  • 4-({1-[(Oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine
  • 3-Bromo-4-(oxan-2-yloxy)pyridine

Uniqueness

3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to the presence of both the bromo group and the oxan-2-ylmethyl-pyrrolidin-3-yloxy moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

3-bromo-4-[1-(oxan-2-ylmethyl)pyrrolidin-3-yl]oxypyridine

InChI

InChI=1S/C15H21BrN2O2/c16-14-9-17-6-4-15(14)20-13-5-7-18(11-13)10-12-3-1-2-8-19-12/h4,6,9,12-13H,1-3,5,7-8,10-11H2

InChI Key

MDSTUZJSRWNHAR-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CN2CCC(C2)OC3=C(C=NC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.